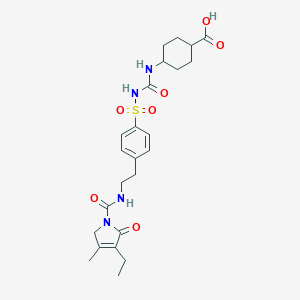

trans-Carboxy Glimepiride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of glimepiride, and by extension its derivatives such as trans-Carboxy Glimepiride, involves a novel and practical approach. A process reported by Tanwar, Vaghela, and Gill (2017) details the synthesis starting from a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, reacting it with 4-(2-aminoethyl)benzenesulfonamide to produce the intermediate sulfonamide, which is then reacted with phenyl (trans-4-methylcyclohexyl)carbamate to yield glimepiride. This method avoids the use of hazardous chemicals like phosgene, isocyanates, or chloroformates (Tanwar, Vaghela, & Gill, 2017).

Molecular Structure Analysis

The identification and differentiation of glimepiride and its cis-isomer have been facilitated by tandem mass spectrometry, which can be crucial for understanding the molecular structure of trans-Carboxy Glimepiride. The collision-induced dissociation mass spectrometry method, for instance, offers insights into the stereo structure of glimepiride and its isomers, enhancing the recognition and analysis of its molecular structure (Dai, Zhang, Geng, Pan, & He, 2018).

Chemical Reactions and Properties

The degradation products of glimepiride, which give insight into its chemical reactions and stability, have been characterized through liquid chromatography and mass spectrometry studies. These studies show glimepiride's susceptibility to degradation under various conditions, providing a foundation for understanding the chemical stability and reactions of trans-Carboxy Glimepiride (Bansal, Singh, Jindal, & Singh, 2008).

Physical Properties Analysis

The physical properties of glimepiride, including its polymorphism and crystal structure, have been extensively studied. For example, Endo et al. (2003) discovered a new crystalline form of glimepiride (Form II), characterized by powder X-ray diffraction and infrared spectroscopy, which could be relevant for understanding the physical properties of trans-Carboxy Glimepiride (Endo, Iwata, Nagase, Shiro, & Ueda, 2003).

Chemical Properties Analysis

Exploring the chemical properties of glimepiride, including its interactions with other compounds, can provide insights into the properties of trans-Carboxy Glimepiride. For instance, the interaction between glimepiride and hyperbranched polymers in solid dispersions has been examined to improve its poor water solubility. The complex formation between glimepiride and specific polymers, which is stabilized by hydrogen-bond interactions, not only reveals the drug's chemical properties but also suggests methods for enhancing the solubility and dissolution rate of trans-Carboxy Glimepiride derivatives (Pahovnik, Reven, Grdadolnik, Borštnar, Mavri, & Žagar, 2011).

Applications De Recherche Scientifique

1. Pharmacokinetics and Metabolism

Glimepiride is metabolized into various compounds, including a hydroxy-metabolite and a carboxymetabolite (carboxy-gli). Studies have indicated that while the hydroxy-metabolite shows some hypoglycemic effects, the carboxy-metabolite does not exhibit any pharmacological activity. Research into these metabolites helps in understanding the drug's behavior in the body and its efficacy in treating conditions such as diabetes (Badian et al., 1996).

2. Drug Delivery Systems

Advancements in drug delivery systems have included the development of transdermal glimepiride delivery systems. For instance, ethosomal formulations of glimepiride loaded into transdermal films have been explored to offer extended release behavior, lower drug side effects, and avoidance of first-pass metabolism (Ahmed et al., 2016). Other innovative approaches include the use of self-nanoemulsifying delivery systems and chitosan films for transdermal delivery, which aim to improve bioavailability and patient convenience (Ahmed et al., 2014).

3. Analytical Techniques

Research has also focused on developing analytical techniques for the simultaneous determination of glimepiride and its metabolites. Liquid chromatography coupled with tandem mass spectrometry has been utilized for this purpose, improving the understanding of the drug's pharmacokinetics and the monitoring of its levels in human plasma (Noh et al., 2011).

4. Synthesis and Characterization

The synthesis and characterization of glimepiride and its isomers are critical in the drug's development and production. Studies have reported on methods for the direct separation and quantitative determination of glimepiride isomers, which are essential for ensuring the quality and efficacy of the drug (Song et al., 2003).

5. Pharmacogenomics

Exploring the genetic factors that affect the pharmacokinetics and efficacy of glimepiride is another area of research. Studies have examined how genetic polymorphisms, particularly in enzymes like CYP2C9, influence the drug's efficacy and safety in patients with conditions like type 2 diabetes (Suzuki et al., 2006).

Safety And Hazards

Orientations Futures

Emerging therapeutic options in the management of diabetes include gene therapy, stem cell therapy, statin therapy, and other drugs . Recent advancements have also focused on developing novel drugs targeting these pathways, including incretin mimetics, SGLT2 inhibitors, and GLP-1 receptor agonists .

Propriétés

IUPAC Name |

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435183 |

Source

|

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Carboxy Glimepiride | |

CAS RN |

127554-90-9 |

Source

|

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)